

Murine Models for the Immunobiology of *Pseudomonas aeruginosa*

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

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Application Notes and Protocols for Researchers

Pseudomonas aeruginosa is a formidable opportunistic pathogen, notorious for causing severe infections in immunocompromised individuals, patients with cystic fibrosis, and those with burn wounds. Murine models are indispensable tools for dissecting the complex interplay between this bacterium and the host immune system, paving the way for novel therapeutic strategies. These notes provide an overview of common mouse models and detailed protocols for their application in studying the immunobiology of *P. aeruginosa* infections.

I. Key Murine Models of *P. aeruginosa* Infection

Several well-established murine models are used to investigate different facets of *P. aeruginosa* pathogenesis. The choice of model depends on the specific research question, such as acute pneumonia, chronic lung infection, or wound infections.

- **Acute Pneumonia Model:** This model is ideal for studying the initial, acute inflammatory response to lung infection. It is characterized by rapid bacterial proliferation, robust neutrophil influx, and the production of pro-inflammatory cytokines. Infection is typically induced via intranasal or intratracheal instillation of a bacterial suspension.^{[1][2]}
- **Chronic Lung Infection Model:** To mimic the persistent infections seen in cystic fibrosis (CF) patients, bacteria are often embedded in agar beads before intratracheal administration.^{[3][4][5]} This method promotes biofilm formation and establishes a long-term infection, allowing for the study of chronic inflammation, bacterial adaptation, and the efficacy of long-term

treatments.[3][4] Transgenic mouse strains, such as the β ENaC-overexpressing mouse which mimics the mucus-rich CF lung environment, are also valuable tools for these studies. [3][6][7][8]

- **Burn Wound Infection Model:** This model is highly relevant for studying infections in burn patients, a major clinical challenge. A nonlethal thermal injury is created on the mouse's skin, which is then inoculated with *P. aeruginosa*. [9][10][11] This model allows for the investigation of local and systemic immune responses to infection in the context of severe tissue injury and compromised skin barrier function. [9][12]
- **Skin Wound Infection Model:** This model involves creating a full-thickness dermal wound that is subsequently infected with *P. aeruginosa*. It is used to study the pathogen's ability to impair wound healing and the local immune response within the damaged tissue. [13][14]

II. Quantitative Data from Murine Models

The following tables summarize key quantitative data extracted from various studies, providing a comparative overview of different models and experimental conditions.

Table 1: Survival Rates and Lethal Doses

Mouse Strain	P. aeruginosa Strain	Infection Model	Inoculum Dose (CFU)	Key Finding	Reference
C3H/HeN	PAO1	Acute Pneumonia	3×10^7	LD50 in non-neutropenic mice.	[15]
C3H/HeN	PAO1	Acute Pneumonia	10 - 100	>88% mortality in neutropenic mice, highlighting the critical role of neutrophils.	[15]
BALB/c	PAO1 ^{Rif}	Burn Wound	$2 - 3 \times 10^2$	83-100% mortality by 48 hours post-infection.	[11]
Thermally Injured Mice	P. aeruginosa	Burn Wound	Not specified	Phage therapy significantly increased survival from 6% to 22-87% depending on administration route.	[12]
Kunming	PAO1 & PA14	Skin Wound	1×10^8	Infected groups showed significantly lower wound healing rates	[13]

(77.1-87.5%)
compared to
uninfected
controls.

Table 2: Bacterial Load in Tissues

Mouse Strain	P. aeruginosa Strain	Infection Model	Time Point	Tissue	Bacterial Load (CFU/g or CFU/mL)	Reference
C57BL/6	PAO1	Skin Wound	Day 4	Wound Tissue	~6.1 log CFU/mL	[13]
C57BL/6	PA14	Skin Wound	Day 4	Wound Tissue	~5.5 log CFU/mL	[13]
Thermally Injured Mice	PAO1^Rif	Burn Wound	24 hours	Liver & Spleen	Up to 10^4 CFU/gram	[11]
CF & BALB/c	NH57388A (mucoid)	Chronic Lung	7 days	Lung Homogenate	High numbers of bacteria detected, indicating chronic infection.	[4][5]

Table 3: Host Immune Response Markers

Mouse Strain	P. aeruginosa Strain	Infection Model	Key Immune Markers Measured	Key Finding	Reference
Scnn1b-Tg	PAO1	Chronic Lung (Agar Bead)	Cytokines (IL-6, IL-1 β , TNF α), Chemokines (KC/GRO, MIP-2)	Pro-inflammatory cytokines and neutrophil-attracting chemokines were significantly upregulated in infected transgenic mice.	[6] [7]
C57BL/6J	P. aeruginosa	Skin Wound (Biofilm)	Cytokines (TNF, CXCL1, IL-6, IL-1 β)	Upregulated expression of pro-inflammatory cytokines in response to both planktonic and biofilm infections.	[14]

BALB/c	<i>P. aeruginosa</i>	Acute Pneumonia	Neutrophils (Gr-1+/CD11b+)	Neutrophil proportions in BAL fluid increased to ~67.7% 24 hours post-infection compared to ~5.0% in controls.	[16]
Aged BALB/c	<i>P. aeruginosa</i>	Acute Pneumonia	Neutrophils, Chemokine KC	Neutrophil migration into the lungs is impaired in aged mice despite elevated chemokine levels.	[17]

III. Experimental Protocols

Protocol 1: Acute Pneumonia Model via Intranasal Inoculation

This protocol is adapted from methodologies used to establish acute lung infections.[1]

1. Preparation of Bacterial Inoculum: a. Streak the desired *P. aeruginosa* strain (e.g., PAO1 or PA14) from a frozen stock onto an LB agar plate and incubate overnight at 37°C.[1] b. Inoculate a single colony into LB broth and culture overnight at 37°C with shaking. c. Subculture the bacteria in fresh LB broth and grow to mid-log phase ($OD_{600} \approx 1.0$).[1] d. Harvest bacteria by centrifugation (e.g., 10,000 x g for 1 min).[1] e. Wash the bacterial pellet twice with sterile phosphate-buffered saline (PBS). f. Resuspend the pellet in PBS to the desired concentration (e.g., 1×10^7 CFU in 20-50 μ L).

2. Intranasal Inoculation Procedure: a. Anesthetize the mouse (e.g., 6-8 week old C57BL/6 or BALB/c) using an appropriate anesthetic like ketamine/xylazine or isoflurane. b. Once the mouse is fully anesthetized (confirmed by lack of pedal reflex), position it in a supine or vertical orientation. c. Carefully dispense the bacterial suspension (e.g., 25 μ L) onto the nares, allowing the mouse to inhale the droplets. d. Monitor the animal until it has fully recovered from anesthesia.

3. Post-Infection Analysis: a. At desired time points (e.g., 4, 24, 48 hours), euthanize mice. b. Perform bronchoalveolar lavage (BAL) to collect airway immune cells and fluids for analysis (flow cytometry, cytokine ELISA). c. Harvest lungs for bacterial load enumeration (homogenize and plate serial dilutions) and histopathology.

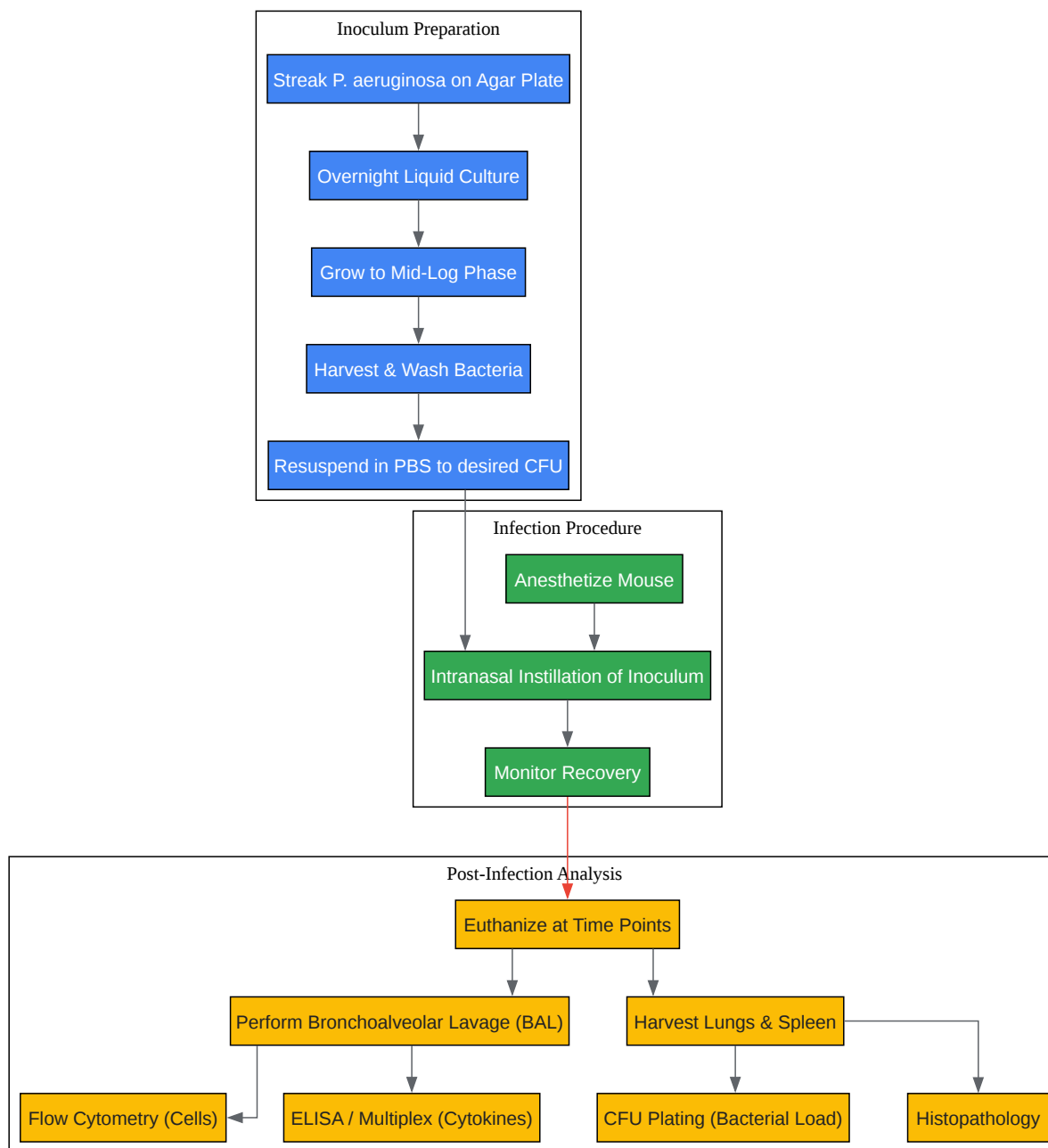
Protocol 2: Burn Wound Infection Model

This protocol is based on established models of thermal injury followed by infection.[\[9\]](#)[\[10\]](#)[\[11\]](#)

1. Preparation of Animal: a. Anesthetize the mouse. b. Shave a section of the dorsal surface.
2. Thermal Injury: a. Place the mouse in a protective template that exposes a defined area of the shaved back.[\[11\]](#) b. Induce a nonlethal, full-thickness burn by briefly exposing the skin to a heat source (e.g., an iron rod heated in boiling water or direct contact with 90°C water for 10 seconds).[\[10\]](#)[\[11\]](#) c. Immediately administer fluid resuscitation (e.g., 0.8 mL of sterile 0.9% NaCl solution via subcutaneous injection) to prevent dehydration.[\[11\]](#)
3. Bacterial Inoculation: a. Prepare the bacterial inoculum as described in Protocol 1, adjusting the concentration as needed (e.g., 2×10^2 to 1×10^8 CFU).[\[11\]](#)[\[13\]](#) b. One hour post-burn, apply the bacterial suspension (e.g., 50 μ L) directly onto or via subcutaneous injection under the burned skin.[\[10\]](#)[\[11\]](#) c. The infected area can be covered with sterile surgical tape.[\[10\]](#)
4. Post-Infection Analysis: a. Monitor mice for survival and signs of sepsis. b. At selected time points, collect the burn eschar and underlying tissue to quantify bacterial load. c. Collect blood, spleen, and liver to assess for systemic dissemination of the infection.[\[11\]](#)

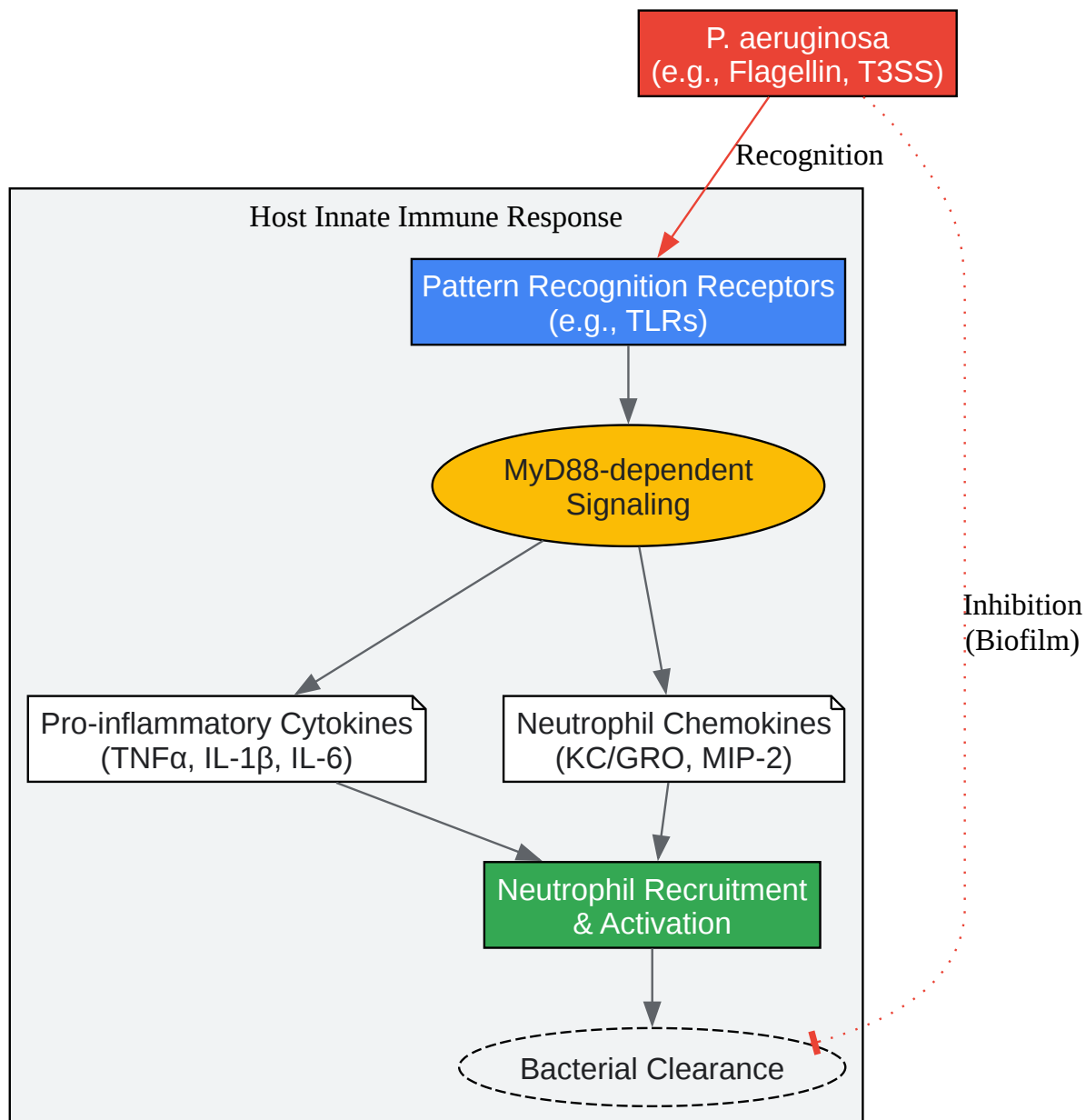
IV. Visualizing Workflows and Pathways

Diagrams created using the DOT language to illustrate key experimental and biological processes.



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Caption: Workflow for the acute murine pneumonia model of *P. aeruginosa* infection.



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Caption: Key host innate immune signaling pathways activated by *P. aeruginosa*.

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